Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-
Description
Acetamide, N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]- is a structurally complex molecule featuring a central acetamide scaffold. The N-atom of the acetamide is substituted with a 2,6-dimethylphenyl group, while the sulfur atom at the 2-position is linked to a thieno[2,3-d]pyrimidine heterocycle. This heterocyclic moiety contains additional substituents: a 5-ethyl group and 2,6-dimethyl groups ().
Properties
Molecular Formula |
C20H23N3OS2 |
|---|---|
Molecular Weight |
385.6 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C20H23N3OS2/c1-6-15-13(4)26-20-17(15)19(21-14(5)22-20)25-10-16(24)23-18-11(2)8-7-9-12(18)3/h7-9H,6,10H2,1-5H3,(H,23,24) |
InChI Key |
NMUSYSWQUGPDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=C(C=CC=C3C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the dimethylphenyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge in the compound serves as a primary site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, where nucleophiles such as amines, alcohols, or thiols displace the sulfur-linked group.
Example Reaction:
Reaction with primary amines (e.g., methylamine) yields substituted aminothienopyrimidine derivatives:
Conditions:
-
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Temperature: 60–80°C
-
Catalyst: Triethylamine (for deprotonation)
This reactivity is critical for modifying the compound’s electronic profile and enhancing target selectivity.
Oxidation to Sulfone Derivatives
The thioether group undergoes oxidation to form sulfoxide or sulfone derivatives, depending on reaction intensity.
Example Reaction:
Data:
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| H₂O₂ (30%) | Sulfone | 78–85 |
| mCPBA | Sulfone | 92 |
Sulfone derivatives exhibit increased polarity and altered biological activity, such as enhanced enzyme inhibition.
Alkylation and Acylation at the Acetamide Nitrogen
The acetamide’s nitrogen participates in alkylation and acylation reactions, broadening the compound’s functional diversity.
Alkylation Example:
Conditions:
-
Base: K₂CO₃ or NaH
-
Solvent: Dichloromethane (DCM)
-
Temperature: Room temperature
Acylation Example:
Reaction with acetyl chloride forms a tertiary amide:
These modifications optimize pharmacokinetic properties, such as metabolic stability.
Hydrolysis of the Acetamide Group
Under acidic or basic conditions, the acetamide moiety hydrolyzes to form carboxylic acid or amine derivatives.
Acidic Hydrolysis:
Basic Hydrolysis:
Applications:
-
Hydrolysis products serve as intermediates for further derivatization.
-
The carboxylic acid form enhances water solubility for in vitro assays.
Interaction with Biological Targets
The compound’s reactivity extends to non-covalent interactions with enzymes, such as urease and kinases.
Antiurease Activity (Comparative Data):
| Compound | % Inhibition (80 µg/mL) | IC₅₀ (µg/mL) |
|---|---|---|
| Thiourea (Standard) | 65.0 ± 0.01 | 23.3 ± 0.21 |
| Thiophene Derivative | 94.7 ± 0.11 | 17.1 ± 0.15 |
The thienopyrimidine core and thioether group facilitate hydrogen bonding and hydrophobic interactions with enzyme active sites, explaining its inhibitory potency .
Comparative Reactivity of Structural Analogs
Key differences in reactivity arise from substituent variations:
| Feature | This Compound | Simplified Analog (e.g., N-(2-methylphenyl) variant) |
|---|---|---|
| Thioether Reactivity | High (due to electron-withdrawing pyrimidine) | Moderate |
| Acetamide Hydrolysis | Faster (steric effects reduce stability) | Slower |
| Oxidation Sensitivity | Prone to sulfone formation | Resistant |
These distinctions guide synthetic optimization for specific applications.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives are widely explored in medicinal chemistry due to their biological activity. The specific compound has been investigated for its potential as:
- Anticancer Agents : Certain thieno[2,3-D]pyrimidine derivatives exhibit promising activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
- Antiviral Properties : Some studies suggest that compounds with similar structures may inhibit viral replication pathways, making them candidates for antiviral drug development.
Drug Development
The compound's unique structure allows it to interact with various biological targets. It has been considered as a potential lead compound in:
- Cardiovascular Treatments : Its analogs have shown efficacy in managing conditions like angina pectoris by modulating sodium ion currents in cardiac tissues.
Material Science
In addition to its medicinal applications, Acetamide derivatives can serve as:
- Polymer Additives : Due to their chemical stability and ability to modify physical properties of polymers.
- Chemical Sensors : Their unique functional groups can be utilized in the development of sensors for detecting environmental pollutants or biological markers.
Case Studies and Research Findings
Several studies have documented the applications of Acetamide derivatives:
| Study Title | Findings | Application Area |
|---|---|---|
| "Thieno[2,3-D]pyrimidine Derivatives as Anticancer Agents" | Identified several compounds with IC50 values indicating significant cytotoxicity against cancer cell lines. | Anticancer drug development |
| "Sodium Channel Modulators" | Demonstrated effective modulation of cardiac sodium channels in vitro. | Cardiovascular pharmacology |
| "Synthesis and Characterization of Novel Thieno-Pyrimidines" | Reported on the synthesis of new derivatives showing enhanced solubility and bioavailability. | Drug formulation |
Mechanism of Action
The mechanism of action of Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Key Observations:
Structural Variations and Bioactivity: The target compound shares the N-(2,6-dimethylphenyl)acetamide core with and but differs in the heterocyclic substituent. Chlorinated analogs (e.g., 5.6) show higher melting points (>230°C), suggesting stronger intermolecular forces due to halogen bonding, compared to dimethyl-substituted analogs (e.g., 5.7, >248°C) .
Synthesis and Yield: The target compound’s synthesis likely involves alkylation of a thienopyrimidine thiol with a chloroacetamide intermediate, as seen in . Yields for similar reactions range from 60–80%, depending on substituent reactivity .
Spectral Trends :
- The NHCO proton in ¹H-NMR appears downfield (δ ~10.0–10.1 ppm) in dichlorophenyl derivatives (5.6) compared to δ ~9.5 ppm in dimethylphenyl analogs (5.7), reflecting electronic effects of substituents .
- SCH₂ protons resonate at δ ~4.0–4.1 ppm across multiple analogs, indicating consistent sulfur-acetamide linkage .
Pharmacological Implications: While direct data for the target compound are lacking, N-(2,6-dimethylphenyl)acetamide derivatives () exhibit local anesthetic and antiarrhythmic activities. The thienopyrimidine moiety may enhance binding to biological targets, as seen in kinase inhibitors .
Biological Activity
Acetamide, N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- (CAS No. 606113-59-1) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23N3OS2
- Molecular Weight : 385.55 g/mol
- Synonyms : Acetamide, N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]- (9CI)
Antimicrobial Activity
Research indicates that derivatives of thieno[2,3-D]pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted that compounds similar to Acetamide demonstrated moderate to good antibacterial activity against various strains of bacteria. The mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival .
Anticancer Properties
Thieno[2,3-D]pyrimidine derivatives have been studied for their anticancer effects. In vitro studies suggest that Acetamide can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For instance, compounds in this class have shown effectiveness against human breast cancer cell lines by inhibiting proliferation and inducing cell death via mitochondrial pathways .
The proposed mechanism through which Acetamide exerts its biological effects involves interaction with specific molecular targets:
- G Protein-Coupled Receptors (GPCRs) : Some studies suggest that similar compounds may interact with GPCRs, influencing signaling pathways related to inflammation and cell growth .
- Enzyme Inhibition : The thienopyrimidine structure is known to inhibit enzymes involved in nucleic acid synthesis, which is critical for both bacterial and cancer cell replication.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this thieno[2,3-d]pyrimidinyl acetamide derivative, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the 4-position of the thienopyrimidine core. A typical approach involves reacting a thiol-containing acetamide precursor with a halogenated thienopyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yields (60–80%) are influenced by reaction time, solvent polarity, and stoichiometry of reactants. For instance, and report yields of 72–80% using DMSO-d6 as a solvent and optimizing equivalents of the thiol nucleophile . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How should researchers characterize this compound using spectroscopic and analytical techniques?
- Methodological Answer :
- ¹H NMR : Focus on diagnostic signals: the thioacetamide SCH₂ proton resonance at δ 4.05–4.12 ppm, aromatic protons (δ 6.8–7.8 ppm), and NHCO peaks (δ 9.5–10.1 ppm). Substituents on the thienopyrimidine ring (e.g., ethyl or methyl groups) appear as singlets or triplets (δ 1.2–2.3 ppm) .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) in the range of 340–380 m/z, as seen in structurally related compounds (–7).
- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, N, and S percentages (e.g., ±0.1% deviation) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : The compound is likely soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Stability tests under varying pH (e.g., 1–13) and temperatures (25–60°C) should be conducted via HPLC monitoring. highlights the importance of storing acetamide derivatives in inert atmospheres (N₂/Ar) at –20°C to prevent oxidation of the thioether linkage .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in structural assignments?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement ( ) is critical for confirming bond angles, torsion angles, and intermolecular interactions. For example, SHELX can model disorder in the ethyl or methyl substituents on the thienopyrimidine ring. Refinement against high-resolution data (≤1.0 Å) minimizes errors in electron density maps, especially for sulfur-containing heterocycles .
Q. How do substituent variations on the thienopyrimidine core affect biological activity, and what SAR trends can be inferred?
- Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs with modified substituents (e.g., replacing ethyl with propyl or altering methyl positions). –7 demonstrates that electron-donating groups (e.g., methyl) on the phenyl ring enhance stability, while bulky substituents reduce binding affinity in related pyrimidine derivatives. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins, such as kinase domains .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodological Answer : Contradictions in NMR or LC-MS data may arise from tautomerism (e.g., keto-enol forms in the pyrimidine ring) or rotational isomers. Use variable-temperature NMR (VT-NMR) to identify dynamic processes. For example, broad NHCO signals (δ 10–12 ppm) in suggest hydrogen bonding, which can be validated via IR spectroscopy (amide I band at ~1650 cm⁻¹) .
Q. What reaction mechanisms govern the formation of the thioether linkage, and how can side products be minimized?
- Methodological Answer : The thioether bond forms via an SNAr (nucleophilic aromatic substitution) mechanism. Key factors include activating the pyrimidine ring with electron-withdrawing groups (e.g., nitro or carbonyl) and using a strong base (e.g., NaH) to deprotonate the thiol. highlights the risk of over-alkylation, which can be mitigated by controlling reaction stoichiometry (1:1.2 ratio of thiol to halogenated precursor) .
Q. How can computational methods predict physicochemical properties relevant to drug design?
- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME estimate logP (lipophilicity), polar surface area, and solubility. For example, the thienopyrimidine scaffold in has a predicted logP of ~3.5, suggesting moderate blood-brain barrier penetration. Molecular dynamics simulations (e.g., GROMACS) can further assess stability in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
